1-Hydroxy Empagliflozin
Overview
Description
1-Hydroxy Empagliflozin is a derivative of empagliflozin, a well-known sodium-glucose cotransporter 2 (SGLT2) inhibitor. Empagliflozin is primarily used to manage type 2 diabetes mellitus by promoting the excretion of glucose through urine, thereby lowering blood glucose levels
Preparation Methods
The synthesis of 1-Hydroxy Empagliflozin involves several steps, starting from the basic structure of empagliflozin. The process typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates, such as protected glucose derivatives and substituted benzene rings.
Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of empagliflozin.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often employ advanced techniques such as continuous flow synthesis and green chemistry principles .
Chemical Reactions Analysis
1-Hydroxy Empagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy Empagliflozin has a wide range of scientific research applications, including:
Mechanism of Action
1-Hydroxy Empagliflozin exerts its effects by inhibiting the SGLT2 protein, which is responsible for reabsorbing glucose in the kidneys . By blocking this transporter, the compound increases glucose excretion through urine, thereby lowering blood glucose levels. Additionally, it has been shown to modulate other molecular targets, such as the Na+/H+ exchanger 1 (NHE1), which plays a role in cardiomyocyte function and oxidative stress .
Comparison with Similar Compounds
1-Hydroxy Empagliflozin can be compared with other SGLT2 inhibitors, such as:
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects but different side effect profiles.
Dapagliflozin: Known for its cardiovascular benefits, it shares many therapeutic applications with this compound.
Ertugliflozin: A newer SGLT2 inhibitor with a focus on improving glycemic control and reducing cardiovascular risk.
The uniqueness of this compound lies in its additional hydroxyl group, which enhances its chemical reactivity and potential for further modification .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable tool for researchers and a promising candidate for new therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO8/c24-18-6-3-15(23(29)22(28)21(27)20(26)19(11-25)32-23)10-14(18)9-13-1-4-16(5-2-13)31-17-7-8-30-12-17/h1-6,10,17,19-22,25-29H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGOOQZXQOPQNT-QZMOQZSNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4(C(C(C(C(O4)CO)O)O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279691-35-8 | |
Record name | 1-C-(4-Chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-alpha-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279691358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-[4-Chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-α-D-glucopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JK52XET6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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